2-Bromo-1-(difluoromethoxy)-3-fluorobenzene 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1239492-22-8
VCID: VC0046042
InChI: InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H
SMILES: C1=CC(=C(C(=C1)F)Br)OC(F)F
Molecular Formula: C7H4BrF3O
Molecular Weight: 241.007

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

CAS No.: 1239492-22-8

Cat. No.: VC0046042

Molecular Formula: C7H4BrF3O

Molecular Weight: 241.007

* For research use only. Not for human or veterinary use.

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene - 1239492-22-8

Specification

CAS No. 1239492-22-8
Molecular Formula C7H4BrF3O
Molecular Weight 241.007
IUPAC Name 2-bromo-1-(difluoromethoxy)-3-fluorobenzene
Standard InChI InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H
Standard InChI Key LTSAMTLMVHEJLB-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)Br)OC(F)F

Introduction

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O and a molecular weight of approximately 241.01 g/mol . It is identified by the CAS number 1239492-22-8 and is also known as Benzene, 2-bromo-1-(difluoromethoxy)-3-fluoro- . This compound is of interest in various fields, including organic chemistry and materials science, due to its unique structure and potential applications.

Synthesis and Applications

The synthesis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene typically involves advanced organic chemistry techniques, potentially including the use of continuous flow reactors to optimize production efficiency and purity. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and materials science.

Safety and Handling

Handling 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene requires caution due to its potential hazards. Safety data sheets recommend wearing protective equipment, including gloves and safety goggles, to prevent skin and eye contact. It is also advised to avoid breathing in dust or vapors and to ensure adequate ventilation during handling .

Safety PrecautionRecommendation
Personal Protective EquipmentWear gloves and safety goggles
VentilationEnsure adequate ventilation
Skin ProtectionAvoid skin contact; wear protective clothing

Research Findings

Research on compounds with similar structures to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene indicates potential biological activity, particularly in medicinal chemistry. The difluoromethoxy group enhances interactions with biological targets due to its electronegative nature, which can stabilize transition states during enzymatic reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator